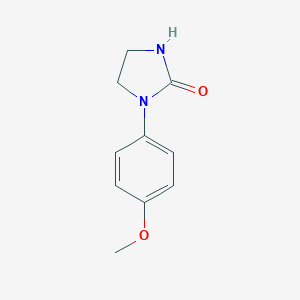
1-(3-Methoxyphenyl)imidazolidin-2-one
説明
1-(3-Methoxyphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of 1-(3-Methoxyphenyl)imidazolidin-2-one
The synthesis of this compound typically involves the cyclization of appropriate urea derivatives with aromatic compounds. A notable method is the acid-catalyzed reaction of (2,2-dialkoxyethyl) ureas with various electron-rich aromatic nucleophiles, yielding imidazolidin-2-ones in good yields. Recent studies have demonstrated that adjusting the reaction conditions can enhance regioselectivity, favoring the formation of specific isomers .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound. In a comparative study, it was found that derivatives of imidazolidin-2-one exhibited significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound showed promising results against various pathogenic strains .
| Compound | Activity Type | Effective Concentration (mg/kg) |
|---|---|---|
| This compound | Antibacterial | 50 |
| 5-imino-3-(3-methoxy-phenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Antifungal | 100 |
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Studies involving molecular docking have indicated that derivatives may interact effectively with COX-2 receptors, which are crucial targets in pain management . The binding affinity observed for certain derivatives suggests their potential as novel anti-inflammatory agents.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized a series of imidazolidinones and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methoxy group significantly influenced bioactivity. Specifically, this compound derivatives displayed enhanced activity compared to their unsubstituted counterparts .
Case Study 2: Anti-inflammatory Potential
In a separate investigation, the anti-inflammatory properties of various imidazole derivatives were assessed. The study utilized in vivo models to evaluate the efficacy of these compounds in reducing inflammation. The results demonstrated that specific substitutions on the imidazolidinone framework could lead to substantial anti-inflammatory effects, positioning these compounds as candidates for further development in treating inflammatory diseases.
特性
CAS番号 |
14599-72-5 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
InChIキー |
FHOSRSXSSQXNOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCNC2=O |
正規SMILES |
COC1=CC=C(C=C1)N2CCNC2=O |
Key on ui other cas no. |
14599-72-5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













